![molecular formula C28H28N4O5 B4583075 5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
This compound is characterized by its integration of a pyrimidinetrione core with substituted pyrrole and morpholine functionalities, suggesting a multifaceted approach to its chemical behavior, reactivity, and applications. The presence of both morpholine and methoxyphenyl groups indicates potential for interesting physicochemical properties and interactions.
Synthesis Analysis
The synthesis of such a compound likely involves multistep organic reactions, starting with the construction of the pyrimidinetrione core followed by successive functionalizations with the dimethyl-pyrrol and methoxyphenyl groups. A key step might involve a Knoevenagel condensation or a similar carbon-carbon bond-forming reaction to introduce the methylene bridge between the core and the pyrrol ring (Majumdar et al., 1998).
Molecular Structure Analysis
X-ray crystallography or computational modeling would be essential in determining the precise molecular geometry, showcasing how the substituents affect the overall structure and stability of the molecule. The morpholine and methoxyphenyl groups, for example, might influence the electronic distribution and molecular conformation through their electron-donating effects.
Chemical Reactions and Properties
The compound's reactivity could be influenced by the presence of the pyrimidinetrione moiety, which may undergo nucleophilic attacks, and the pyrrol ring, which could engage in electrophilic substitution reactions. Studies on similar compounds show a variety of chemical behaviors, including potential as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Clark & Smith, 1972).
Scientific Research Applications
Synthetic Pathways and Heterocyclic Compound Development A significant research area for similar compounds involves the development of novel synthetic pathways to create heterocyclic compounds that possess potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have demonstrated anti-inflammatory and analgesic properties, highlighting the therapeutic potential of complex heterocyclic systems (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).
Antibacterial Agents Another area of application is the development of antibacterial agents. Research into 2,4-diamino-5-benzylpyrimidines and their analogues has shown high activity and specificity for bacterial dihydrofolate reductase, indicating potential for treating bacterial infections (Jay V. Johnson, B. Rauckman, D. Baccanari, B. Roth, 1989).
Antimicrobial Activities The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has demonstrated significant antimicrobial activities. This underlines the importance of structural complexity in the design of antimicrobial agents, suggesting that our compound of interest may also have such potential (M. Hublikar, P. Dixit, Vikas D. Kadu, et al., 2019).
Photophysical and Fluorescence Studies The investigation of 2-methoxy- and 2-morpholino pyridine compounds has revealed highly emissive fluorophores in both solution and solid state. This study suggests the utility of morpholino-substituted compounds in developing new materials for optical and electronic applications (Masayori Hagimori, Yasuhisa Nishimura, Naoko Mizuyama, Yasuhiro Shigemitsu, 2019).
Antiviral Activities Research into pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal and potentially antiviral activities. This indicates the compound's relevance in developing agents for combating viral infections and controlling vector populations (S. Gorle, S. Maddila, Santosh Chokkakula, et al., 2016).
Mechanism of Action
Target of Action
CCG-14759, also known as BIM-0025814.P001 or 5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a small-molecule inhibitor of RhoA transcriptional signaling . RhoA is a small GTPase protein known to play a significant role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-14759 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-14759 disrupts Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
It is known that the compound inhibits the rho/srf pathway , which plays a crucial role in various cellular processes, including cell growth, differentiation, and motility.
Result of Action
CCG-14759 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-14759 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-18-16-20(19(2)31(18)22-6-4-21(5-7-22)30-12-14-37-15-13-30)17-25-26(33)29-28(35)32(27(25)34)23-8-10-24(36-3)11-9-23/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,35)/b25-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYTTZWDDHQWJC-KOEQRZSOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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